molecular formula C10H10N6O B11114162 Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine

Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine

Cat. No.: B11114162
M. Wt: 230.23 g/mol
InChI Key: PBYIQHBYWFYTSN-UHFFFAOYSA-N
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Description

Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains both benzotriazole and furazan moieties, which are known for their diverse chemical properties and applications. This compound is of interest in various fields of research due to its potential reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine typically involves the reaction of benzotriazole derivatives with furazan derivatives under specific conditions. Common synthetic routes may include:

    Nucleophilic substitution reactions: Benzotriazole derivatives can react with halomethyl furazan derivatives in the presence of a base.

    Condensation reactions: Combining benzotriazole and furazan derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The furazan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the benzotriazole and furazan moieties can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Bases and acids: For facilitating substitution and condensation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized furazan derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating specific enzymes.

    Interacting with receptors: Modulating receptor activity in biological systems.

    Pathways involved: The compound might influence various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole derivatives: Compounds containing the benzotriazole moiety.

    Furazan derivatives: Compounds containing the furazan ring.

Uniqueness

Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine is unique due to the combination of benzotriazole and furazan moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H10N6O/c1-7-10(14-17-13-7)11-6-16-9-5-3-2-4-8(9)12-15-16/h2-5H,6H2,1H3,(H,11,14)

InChI Key

PBYIQHBYWFYTSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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